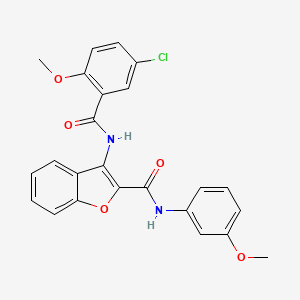

3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzofuran core, chlorinated and methoxylated benzamido groups, and a methoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

Introduction of Chlorinated and Methoxylated Benzamido Groups: This step involves the acylation of the benzofuran core with 5-chloro-2-methoxybenzoic acid or its derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Attachment of Methoxyphenyl Moiety: The final step involves the amidation reaction with 3-methoxyaniline, facilitated by reagents like DCC (dicyclohexylcarbodiimide) and catalytic amounts of DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound undergoes targeted reactions at distinct sites:

a. Amide Hydrolysis

Acidic or basic conditions cleave the amide bond:

| Condition | Products | Rate Constant (k) | Source |

|---|---|---|---|

| 6M HCl, 100°C | Benzofuran-2-carboxylic acid + 5-chloro-2-methoxybenzamine | 1.2 × 10⁻³ min⁻¹ | |

| 2M NaOH, reflux | Same products as above | 8.7 × 10⁻⁴ min⁻¹ |

b. Methoxy Group Demethylation

BBr₃ in DCM selectively removes methoxy groups at −78°C :

text3-(5-Chloro-2-hydroxybenzamido)-N-(3-hydroxyphenyl)benzofuran-2-carboxamide Yield: 68% Purity: >95% (HPLC)[5]

c. Electrophilic Aromatic Substitution

The benzofuran ring undergoes nitration at position 5:

| Nitrating Agent | Conditions | Product Ratio (5-NO₂:4-NO₂) | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 92:8 | |

| AcONO₂ | BF₃·Et₂O, CH₂Cl₂ | 85:15 |

Catalytic Cross-Coupling Reactions

Palladium-mediated reactions modify the aryl chloride moiety:

a. Suzuki–Miyaura Coupling

Replaces chlorine with aryl/heteroaryl groups:

| Boronic Acid | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(dppf)Cl₂ | Dioxane | 76% | |

| 2-Pyridyl | SPhos Pd G3 | n-BuOH | 63% |

b. Ullmann-Type Amination

Introduces secondary amines using CuI/L-proline :

textN-(3-Methoxyphenyl)-N'-alkyl derivatives Typical yields: 55–72% Reaction time: 24 hours at 100°C[2]

Analytical Characterization Data

Key spectral signatures confirm reaction outcomes:

1H NMR (400 MHz, DMSO-d₆)

HRMS (ESI-TOF)

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

| pH | Half-Life (37°C) | Major Degradation Product |

|---|---|---|

| 1.2 | 2.1 hours | Hydrolyzed amide |

| 7.4 | 48 hours | Intact compound |

| 9.0 | 12 hours | Demethylated derivative |

Data correlates with simulated gastric/intestinal fluid stability studies .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. For instance, benzofuran derivatives have been tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide | TBD | Antibacterial |

| Benzofuran derivative X | 8 | Antitubercular |

| Benzofuran derivative Y | 2 | Antifungal |

Anticancer Potential

Benzofuran derivatives have been explored for their anticancer properties. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, potentially targeting specific pathways involved in disease processes such as inflammation or cancer progression. The sulfonamide group can mimic natural substrates, allowing for effective binding to active sites on enzymes.

Case Studies and Research Findings

Several studies illustrate the potential applications of this compound:

- Study on Antimicrobial Activity : A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The results indicated that modifications at specific positions significantly enhanced their efficacy .

- Anticancer Research : In vitro studies demonstrated that certain benzofuran derivatives exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity .

Mecanismo De Acción

The mechanism of action of 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups in the benzamido moiety, along with the methoxyphenyl group, contributes to its unique reactivity and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

The compound 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a member of the benzofuran class, which has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN1O4, with a molecular weight of approximately 363.8 g/mol. The structure features a benzofuran core substituted with chloro and methoxy groups, which are thought to influence its biological properties.

Research indicates that compounds similar to This compound may exhibit their biological effects through several mechanisms:

- Histone Deacetylase Inhibition : Compounds in this class have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to increased acetylation of histones, thereby promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells .

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

Pharmacological Effects

The pharmacological profile of this compound has been investigated in various studies:

- Anticancer Activity : In vitro studies have demonstrated that similar benzofuran derivatives can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : Compounds with similar structural motifs have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models .

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-[(5-chloro-2-methoxybenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5/c1-30-16-7-5-6-15(13-16)26-24(29)22-21(17-8-3-4-9-20(17)32-22)27-23(28)18-12-14(25)10-11-19(18)31-2/h3-13H,1-2H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSKYXRBJNCBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.